2-Phenylcyclopropanecarbohydrazide

Description

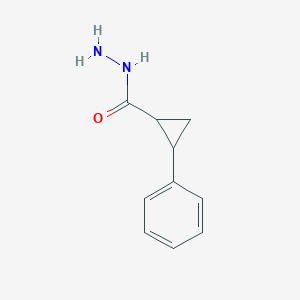

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPLGMIOSVEITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Cyclopropane Chemistry Research

The cyclopropane (B1198618) ring is a recurring motif in medicinal chemistry, valued for the unique conformational and electronic properties it imparts to a molecule. scientificupdate.comnd.edu This three-membered ring is highly strained, with C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. longdom.org This inherent strain contributes to the ring's unique electronic character, with its carbon-carbon bonds exhibiting enhanced p-character. acs.org Consequently, the cyclopropane ring can act as a rigid linker, an isosteric replacement for a double bond, or a group that can influence metabolic stability and binding affinity to biological targets. scientificupdate.com

The presence of a phenyl group attached to the cyclopropane ring, as in 2-phenylcyclopropanecarbohydrazide, creates a "phenylcyclopropane" scaffold. Research into derivatives of 1-phenylcyclopropane carboxamide has highlighted their potential in developing compounds with a range of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor properties. nih.gov The rigid nature of the cyclopropane ring helps to lock the conformation of the molecule, which can be advantageous for achieving specific interactions with biological macromolecules. nih.gov

Significance of the Carbohydrazide Moiety in Medicinal Chemistry

The carbohydrazide (B1668358) functional group, -NHNHCO-, is a key pharmacophore found in a variety of biologically active compounds. ajgreenchem.comajgreenchem.com This moiety is known to be a versatile scaffold in drug design due to its ability to form multiple hydrogen bonds and act as a linker between different pharmacophoric groups. ajgreenchem.com Carbohydrazide derivatives have been investigated for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. ajgreenchem.comajgreenchem.comontosight.ai

The carbohydrazide group's utility also extends to its role as a synthetic intermediate. It can be readily modified to generate a diverse library of derivative compounds, allowing for systematic exploration of structure-activity relationships. ajgreenchem.comajgreenchem.com For instance, the reaction of carbohydrazides with aldehydes or ketones can yield hydrazones, a class of compounds also known for their broad biological activities.

Overview of Research Trajectories for 2 Phenylcyclopropanecarbohydrazide and Its Analogues

Established Synthetic Pathways for 2-Phenylcyclopropanecarbohydrazide

The construction of the 2-phenylcyclopropane core and the introduction of the carbohydrazide (B1668358) moiety can be achieved through several synthetic routes. These pathways allow for the controlled synthesis of specific stereoisomers and geometric isomers, which is crucial for structure-activity relationship studies.

The stereoselective synthesis of the enantiomeric forms of 2-phenylcyclopropanecarbohydrazide is critical for developing chiral-specific compounds. researchgate.net Methods to achieve high diastereo- and enantioselectivity often involve asymmetric cyclopropanation reactions. researchgate.netelsevierpure.com Engineered enzymes, such as myoglobin (B1173299) variants, have been utilized as biocatalysts to produce chiral cyclopropane (B1198618) cores with high stereoselectivity. researchgate.net For instance, rationally driven engineering of myoglobin has led to variants capable of catalyzing the synthesis of 1-carboxy-2-aryl-cyclopropanes with high trans-(1R,2R) selectivity. researchgate.net These biocatalytic methods can outperform traditional chemical methods in terms of yield and stereoselectivity. researchgate.net

Another approach involves substrate-controlled and reagent-controlled cyclopropanation reactions. For example, the synthesis of conformationally locked nucleoside analogues has employed Charette asymmetric cyclopropanation for a 100% stereoselective outcome. elsevierpure.com Additionally, hydroxyl-directed Simmons-Smith cyclopropanation offers a substrate-controlled method for achieving stereoselectivity. elsevierpure.com The choice of synthetic strategy can be influenced by the desired stereoisomer and the availability of starting materials and catalysts.

The synthesis of cis- and trans- isomers of 2-phenylcyclopropanecarbohydrazide can be achieved through various methods, often starting from the corresponding substituted cyclobutanones. researchgate.netresearchgate.net For example, 3-aryl-substituted 2,2-dichlorocyclobutanones can undergo a stereoselective ring contraction to yield cis-substituted 1-chlorocyclopropanecarboxaldehydes. researchgate.net The reduction of the cyclobutanone (B123998) precursor often proceeds stereoselectively due to the steric hindrance of the substituent at the 3-position, leading to the formation of the cis-cyclobutanol intermediate. researchgate.net

The separation of cis and trans isomers can sometimes be challenging due to similar retention times in chromatography. nih.gov In such cases, epimerization of the cis isomer or a mixture of isomers to the more thermodynamically stable trans isomer can be achieved under acidic conditions. nih.gov The choice of reaction conditions, such as the use of specific anions or solvents, can also influence the formation of a particular isomer. For instance, in the synthesis of certain cobalt complexes, the use of cobalt(II) chloride yielded the trans-isomer, while cobalt(II) nitrate (B79036) favored the formation of the cis-isomer over a longer reaction time. nih.gov Furthermore, the cis-isomer could be converted to the trans-isomer in the presence of chloride ions. nih.gov

Derivatization Strategies of the Carbohydrazide Moiety

The carbohydrazide group of 2-phenylcyclopropanecarbohydrazide is a versatile functional handle for a variety of chemical transformations. These modifications allow for the synthesis of a diverse library of derivatives with potentially novel properties.

Hydrazone formation is a fundamental condensation reaction in organic chemistry where a hydrazine (B178648) derivative reacts with a carbonyl compound (an aldehyde or ketone) to form a hydrazone. numberanalytics.com This reaction is characterized by the formation of a carbon-nitrogen double bond. numberanalytics.com The reaction is typically straightforward, high-yielding, and can be catalyzed by a small amount of acid, such as sulfuric acid or glacial acetic acid, in an alcoholic solvent to increase the reaction rate and yield. researchgate.net

The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the stable hydrazone product. numberanalytics.com This reaction is widely used to synthesize a variety of hydrazone derivatives, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. numberanalytics.comresearchgate.net For example, 2-aminobenzohydrazide has been condensed with various aldehydes and ketones to afford hydrazone and quinazoline (B50416) derivatives. researchgate.net The reaction conditions can be mild, sometimes using catalytic amounts of technical iodine in absolute ethanol. researchgate.net

Acylation and alkylation reactions provide a means to introduce acyl and alkyl groups, respectively, onto the 2-phenylcyclopropanecarbohydrazide scaffold, leading to new derivatives. libretexts.orgstudymind.co.uk

Acylation involves the reaction with an acyl halide or anhydride (B1165640), often in the presence of a Lewis acid catalyst like aluminum chloride, to introduce an acyl group (R-C=O). libretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction proceeds through the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that it does not typically undergo the rearrangements that can be problematic in Friedel-Crafts alkylation. masterorganicchemistry.comyoutube.com

Alkylation , on the other hand, introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. studymind.co.uk This reaction proceeds via a carbocation intermediate, which can be susceptible to rearrangements to form a more stable carbocation. libretexts.orgyoutube.com This can lead to a mixture of products. youtube.com To avoid this, Friedel-Crafts acylation followed by a reduction (like the Clemmensen or Wolff-Kishner reduction) can be employed to achieve the desired alkylated product without rearrangement. youtube.com

The carbohydrazide moiety of 2-phenylcyclopropanecarbohydrazide is a key precursor for the synthesis of various heterocyclic compounds through cyclization reactions. biointerfaceresearch.comresearchgate.net

One common strategy is the oxidative cyclization of hydrazide-hydrazones, which are formed by the initial condensation of the carbohydrazide with an aldehyde. biointerfaceresearch.com These intermediates can then be cyclized using various oxidizing agents to form heterocycles like 1,3,4-oxadiazoles. biointerfaceresearch.com

Another approach involves the reaction of the hydrazide with bifunctional reagents. For instance, reaction with isocyanates can yield semicarbazide (B1199961) derivatives, which can then be cyclized in the presence of a base like sodium hydroxide (B78521) to form 1,2,4-triazolin-5-one derivatives. nih.gov Similarly, hydrazones derived from the carbohydrazide can be reacted with reagents like α-chloroacetyl chloride to form azetidinones, with thioacetic acid to yield thiazolidinones, or with anhydrides like phthalic or maleic anhydride to produce seven-membered oxazepine rings. researchgate.net These cyclization reactions provide access to a wide array of novel heterocyclic structures derived from 2-phenylcyclopropanecarbohydrazide. researchgate.net

Modifications of the Phenylcyclopropane Scaffold

The reactivity of 2-phenylcyclopropanecarbohydrazide can be strategically altered by introducing modifications to its core structure. These modifications can be broadly categorized into substitutions on the phenyl ring and alterations of the cyclopropane ring itself.

Substitutions on the Phenyl Ring and their Chemical Impact

The electronic nature of the phenyl group in 2-phenylcyclopropanecarbohydrazide can be modulated by the introduction of various substituents. These substituents can exert significant influence on the reactivity of the entire molecule, including the stability of the cyclopropane ring and the nucleophilicity of the hydrazide group. The synthesis of substituted derivatives typically begins with the cyclopropanation of a correspondingly substituted styrene.

The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the cyclopropane ring's C-C bonds. While specific studies on 2-phenylcyclopropanecarbohydrazide are limited, research on related phenylcyclopropane systems provides valuable insights. For instance, theoretical studies have suggested that strong σ-acceptor groups can influence the cyclopropane's frontier molecular orbitals, potentially leading to a weakening of the distal C-C bond (the bond opposite to the substituent).

The chemical impact of these substitutions can be observed in various reactions. For example, the acidity of the N-H protons in the hydrazide group can be affected by the electronic nature of the substituent on the phenyl ring. An electron-withdrawing group would be expected to increase the acidity, potentially influencing its reactivity in condensation reactions.

| Substituent on Phenyl Ring | Expected Electronic Effect | Potential Impact on Reactivity |

| Nitro (NO₂) | Strong Electron-Withdrawing | Increased acidity of hydrazide N-H, potential for altered cyclopropane ring stability. |

| Cyano (CN) | Strong Electron-Withdrawing | Similar to nitro, may influence the regioselectivity of ring-opening reactions. |

| Halogens (F, Cl, Br) | Inductive Electron-Withdrawing, Resonance Electron-Donating | Moderate influence on electronic properties, can serve as a handle for further functionalization. |

| Alkoxy (e.g., OCH₃) | Electron-Donating | Increased electron density on the phenyl ring, may affect electrophilic aromatic substitution reactions. |

| Alkyl (e.g., CH₃) | Electron-Donating | Modest increase in electron density, can influence steric interactions. |

This table presents expected trends based on general organic chemistry principles, as specific experimental data for 2-phenylcyclopropanecarbohydrazide is not widely available.

Alterations of the Cyclopropane Ring System

The strained three-membered cyclopropane ring is a key determinant of the chemical reactivity of 2-phenylcyclopropanecarbohydrazide. Reactions involving the alteration of this ring system often lead to the formation of linear or larger ring structures, driven by the release of ring strain.

One of the primary transformations of the cyclopropane ring is its cleavage or ring-opening. Studies on closely related compounds, such as trans-2-phenylcyclopropylamine hydrochloride, have demonstrated that the cyclopropane ring can be opened under acidic conditions. This process can involve the cleavage of either the vicinal (adjacent to the phenyl group) or distal (opposite to the phenyl group) C-C bonds. The regioselectivity of this cleavage is influenced by the substituents on the cyclopropane ring and the reaction conditions. For instance, in superacid, the ring opening of trans-2-phenylcyclopropylamine hydrochloride occurs at the distal C₂-C₃ bond.

While specific data on the ring-opening of 2-phenylcyclopropanecarbohydrazide is scarce, it is plausible that similar reactions could be induced, leading to the formation of various substituted hydrazides. The presence of the carbohydrazide group might also influence the reaction pathway, potentially participating in intramolecular reactions following the initial ring-opening event.

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition and Structure-Activity Relationship

2-Phenylcyclopropanecarbohydrazide belongs to the hydrazide class of compounds, which are known to be potent monoamine oxidase (MAO) inhibitors. capes.gov.br MAO enzymes are responsible for the oxidative deamination of various endogenous and xenobiotic amines, including several key neurotransmitters. rsc.org The inhibition of MAO leads to an accumulation of these neurotransmitters, a mechanism that has been therapeutically exploited. capes.gov.br

The structure-activity relationship (SAR) of MAO inhibitors is a critical area of research for developing more selective and effective compounds. rsc.orgnih.gov For cyclopropane derivatives, the stereochemistry and the nature of the substituent on the cyclopropyl ring significantly influence their inhibitory potency and selectivity for the two MAO isoforms, MAO-A and MAO-B. While many early MAO inhibitors were irreversible, leading to significant side effects, research has shifted towards developing reversible and selective inhibitors to improve safety profiles. rsc.orgnih.gov The addition of a carbohydrazide group to the 2-phenylcyclopropane scaffold, as seen in 2-Phenylcyclopropanecarbohydrazide, is a key structural modification. Hydrazide moieties are a common feature in many MAO inhibitors. capes.gov.br

Transient Receptor Potential Melastatin 5 (TRPM5) Channel Inhibition

Recent research has identified 2-Phenylcyclopropanecarbohydrazide as an inhibitor of the Transient Receptor Potential Melastatin 5 (TRPM5) channel. TRPM5 is a calcium-activated, non-selective cation channel crucial for signaling in taste receptor cells and other chemosensory cells throughout the body. nih.gov

The TRPM5 channel is a key component in the signaling cascade for bitter, sweet, and umami tastes. nih.gov Its activation by intracellular calcium release leads to cell depolarization, which triggers neurotransmitter release and taste perception. The inhibition of TRPM5 can, therefore, modulate these taste signals. While specific inhibitors like 2-aminoethoxydiphenyl borate (2-APB) have been shown to cause rapid and reversible inhibition of related TRPM channels, the precise molecular interactions of 2-Phenylcyclopropanecarbohydrazide with the TRPM5 channel are still under investigation. nih.gov The TRPM family of channels, including TRPM5, is also regulated by various factors such as voltage, phosphoinositides, temperature, and pH. nih.gov

TRPM5 channels are not only found in taste buds but also in enteroendocrine cells of the gastrointestinal tract. In these cells, they play a role in the secretion of incretin hormones, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). nih.govyoutube.com These hormones are critical for regulating blood sugar by enhancing insulin secretion from pancreatic beta-cells in a glucose-dependent manner. nih.govresearchgate.net

By inhibiting TRPM5 channels in these enteroendocrine cells, 2-Phenylcyclopropanecarbohydrazide can modulate the release of GIP and GLP-1. This mechanism is of significant interest as dual GIP/GLP-1 receptor agonists have shown unprecedented efficacy in managing type 2 diabetes and promoting weight loss. nih.gov The ability to influence the release of these endogenous hormones through TRPM5 inhibition presents a novel therapeutic strategy.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Dual Inhibition Research

There is a growing interest in developing dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) to create safer anti-inflammatory agents. nih.govnih.gov These two enzymes are key players in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. nih.gov Inhibiting both pathways simultaneously may offer a more comprehensive anti-inflammatory effect while mitigating the side effects associated with selective COX-2 inhibitors or traditional NSAIDs. nih.govcapes.gov.br

While direct studies on 2-Phenylcyclopropanecarbohydrazide as a dual COX-2/5-LOX inhibitor are not extensively detailed in the provided search results, the investigation of various chemical scaffolds for this dual activity is an active area of research. nih.govnih.gov The therapeutic potential of such dual inhibitors lies in their ability to block two major inflammatory pathways. capes.gov.br

Table 1: Investigated Targets for 2-Phenylcyclopropanecarbohydrazide and Related Compound Classes

| Target Enzyme/Channel | Biological Process | Potential Effect of Inhibition |

| Monoamine Oxidase (MAO) | Neurotransmitter metabolism rsc.org | Modulation of neurotransmitter levels |

| TRPM5 Channel | Taste signaling, Incretin release nih.gov | Alteration of taste perception and hormone secretion |

| COX-2 / 5-LOX | Inflammation nih.govnih.gov | Reduction of prostaglandins and leukotrienes |

| Bacterial Carbonic Anhydrase | Bacterial pH homeostasis, Metabolism frontiersin.org | Antibacterial activity |

Bacterial Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. frontiersin.org These enzymes are vital for various physiological processes, including pH regulation and metabolism. frontiersin.org In pathogenic bacteria, CAs are emerging as novel drug targets because their inhibition can disrupt the pathogen's ability to survive and colonize its host. frontiersin.orgnih.gov

Research has explored the inhibition of bacterial CAs, such as those from Neisseria gonorrhoeae and Vibrio cholerae, by various classes of compounds, including phenols. nih.govresearchgate.net Studies on different chemical series, like monothiocarbamates, have shown inhibitory activity against bacterial CAs in the micromolar to sub-micromolar range. nih.gov For instance, certain monothiocarbamates inhibited the α-CA from N. gonorrhoeae with KIs ranging from 0.367 to 0.919 µM. nih.gov While specific kinetic data for 2-Phenylcyclopropanecarbohydrazide against bacterial CAs was not found, the general strategy of targeting these enzymes is considered a promising approach to combat drug-resistant bacteria. nih.govrsc.org

Table 2: Inhibition Data for Compound Classes Against Bacterial Carbonic Anhydrases

| Compound Class | Target Organism/Enzyme | Inhibition Constant (KI) Range |

| Phenols | Neisseria gonorrhoeae (NgCAα) | 0.6–76.0 µM nih.gov |

| Phenols | Vibrio cholerae (VchCAα) | 0.7–81.6 µM nih.gov |

| Monothiocarbamates | Neisseria gonorrhoeae (α-NgCA) | 0.367–0.919 µM nih.gov |

| Monothiocarbamates | Enterococcus faecium (α-EfCA) | 0.195–0.959 µM nih.gov |

| Monothiocarbamates | Enterococcus faecium (γ-EfCA) | 0.149–1.90 µM nih.gov |

Antimicrobial Research

Antifungal Efficacy

Similarly, there is a lack of research on the antifungal efficacy of 2-Phenylcyclopropanecarbohydrazide against fungi like Candida albicans and Aspergillus niger. The N'-phenylhydrazide scaffold, a structure related to the compound , has been identified as a potential basis for the development of novel antifungal agents, with some derivatives showing promising activity against Candida albicans. nih.govresearchgate.net Some hydrazine-based compounds have also shown fungicidal activity against C. albicans. nih.gov However, these findings are not directly transferable to 2-Phenylcyclopropanecarbohydrazide.

Anticancer and Anti-Proliferative Investigations

Inhibition of Cancer Cell Line Proliferation In Vitro

No data was found regarding the in vitro inhibition of cancer cell lines by 2-Phenylcyclopropanecarbohydrazide. While other novel derivatives containing phenyl groups have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as breast, colon, and leukemia, this specific compound has not been featured in such studies. nih.govnih.govnih.govnih.gov

Related Cellular and Molecular Mechanisms of Action

Due to the absence of studies on its anticancer activity, there is no information on the cellular and molecular mechanisms of action of 2-Phenylcyclopropanecarbohydrazide.

Anti-inflammatory Research

There is no available research on the anti-inflammatory properties of 2-Phenylcyclopropanecarbohydrazide. Phenylpropanoids found in essential oils have been reviewed for their anti-inflammatory actions, but this general information does not provide specific insights into the activity of the compound . nih.gov

Mechanisms of Anti-inflammatory Effects In Vitro

The anti-inflammatory effects of certain chemical compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. Two such enzymes are cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes, respectively. nih.govresearchgate.netmdpi.com The inhibition of these enzymes can therefore lead to a reduction in inflammation. nih.gov

There are two main isoforms of the COX enzyme: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

The 5-lipoxygenase (5-LOX) pathway is another important route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent inflammatory mediators. nih.gov Dual inhibitors of both COX-2 and 5-LOX are of particular interest as they may offer a broader spectrum of anti-inflammatory activity and a potentially improved safety profile. nih.gov By simultaneously blocking the production of both prostaglandins and leukotrienes, these dual inhibitors can more effectively suppress the inflammatory response. nih.govnih.gov

In vitro assays are commonly used to evaluate the inhibitory activity of compounds against COX and LOX enzymes. mdpi.comnih.gov These assays measure the ability of a compound to reduce the enzymatic activity of purified COX-1, COX-2, or 5-LOX. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.govresearchgate.net A lower IC₅₀ value indicates a more potent inhibitor. Some studies have investigated derivatives of various chemical classes, such as naproxen and isoxazole, for their dual COX/LOX inhibitory potential. mdpi.comnih.gov For instance, certain naproxen derivatives have shown significant inhibition of 5-LOX, with some compounds having IC₅₀ values comparable to the known 5-LOX inhibitor, zileuton. mdpi.com Similarly, some newly synthesized isoxazole derivatives have demonstrated potent and selective inhibition of COX-2. nih.gov

Other Reported Biological Activities of Derivatives

Fibrinolytic Activity of 2-Phenethynylcyclopropanecarboxylates

Fibrinolysis is the physiological process of breaking down fibrin clots, a crucial step in preventing thrombosis and maintaining blood vessel patency. nih.govnih.govnih.gov This process is primarily mediated by the enzyme plasmin, which is generated from its inactive precursor, plasminogen, by plasminogen activators such as tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). nih.govcvpharmacology.comyoutube.com The efficiency of fibrinolysis can be influenced by various factors, including the structure of the fibrin clot and the presence of inhibitors. nih.govnih.gov

Some chemical compounds can enhance fibrinolysis by promoting the activation of plasminogen. mdpi.com For example, a fungal compound, FGFC1, has been shown to promote fibrinolytic activity in vitro. mdpi.com The mechanism of action involves enhancing the activation of plasminogen to plasmin, which then degrades the fibrin network. mdpi.com The activity of such compounds can be influenced by the concentration of both the compound and plasminogen. mdpi.com For instance, the promoting effect of FGFC1 on fibrinolysis was found to be dose-dependent up to a certain concentration. mdpi.com

Dopamine D2 Receptor Partial Agonism for 2-Phenylcyclopropylmethylamine Derivatives

The dopamine D2 receptor (D2R) is a key target in the treatment of various central nervous system disorders, including schizophrenia. acs.orgnih.gov Partial agonists at the D2R are a class of drugs that can modulate dopamine signaling, acting as antagonists in brain regions with high dopamine levels and as agonists in regions with low dopamine levels. nih.gov This dual action is thought to contribute to their efficacy in treating both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to full antagonists. nih.gov

Several derivatives of 2-phenylcyclopropylmethylamine (PCPMA) have been designed and synthesized as novel D2R partial agonists. acs.orgnih.gov In vitro studies have been conducted to evaluate their binding affinity and functional activity at the D2R. acs.org These studies typically involve radioligand binding assays to determine the compound's affinity for the receptor (expressed as the inhibition constant, Ki) and functional assays, such as G protein and β-arrestin recruitment assays, to assess their intrinsic activity (expressed as the maximal effect, Emax, and the half-maximal effective concentration, EC₅₀). acs.orgresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. For 2-Phenylcyclopropanecarbohydrazide, the key pharmacophoric features can be hypothesized based on its constituent moieties: the phenyl ring, the cyclopropane (B1198618) ring, and the carbohydrazide (B1668358) group.

The typical pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. In the context of 2-Phenylcyclopropanecarbohydrazide, the following features are likely critical:

Aromatic Ring: The phenyl group can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Donor/Acceptor: The carbohydrazide moiety (-CONHNH2) is a rich source of hydrogen bonding capabilities. The amide carbonyl can act as a hydrogen bond acceptor, while the amine and hydrazide protons can serve as hydrogen bond donors.

These features, in a specific spatial arrangement, are predicted to be fundamental for the biological activity of 2-Phenylcyclopropanecarbohydrazide.

Impact of Substituent Modifications on Potency and Selectivity

Modifying the core structure of 2-Phenylcyclopropanecarbohydrazide by introducing various substituents can profoundly affect its potency and selectivity towards a biological target.

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The nature, position, and size of substituents can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity. For instance, in related series of compounds, the introduction of electron-withdrawing or electron-donating groups on a phenyl ring has been shown to modulate activity.

A hypothetical SAR study on 2-Phenylcyclopropanecarbohydrazide might explore a range of substituents on the phenyl ring, as illustrated in the table below.

| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |

| para (4-position) | Electron-withdrawing (e.g., -Cl, -CF3) | Potentially increased potency | May enhance binding through specific electronic interactions or by altering the pKa of the hydrazide moiety. |

| para (4-position) | Electron-donating (e.g., -OCH3, -CH3) | Variable | Could either enhance or decrease activity depending on the specific requirements of the binding site. |

| ortho (2-position) | Bulky group | Likely decreased potency | Steric hindrance may prevent optimal binding to the target. |

| meta (3-position) | Small, polar group (e.g., -OH) | Potentially increased potency and selectivity | Could introduce new hydrogen bonding interactions with the target. |

This table presents hypothetical scenarios based on general principles of medicinal chemistry.

The carbohydrazide group is a key interaction point with biological targets. Its derivatization can significantly alter the binding mode and affinity of the molecule. For example, N'-substitution on the terminal nitrogen of the hydrazide could modulate hydrogen bonding capacity and introduce new steric or electronic interactions.

Studies on other hydrazide-containing compounds have shown that such modifications can lead to significant changes in biological activity, including enhanced potency or a shift in the mechanism of action.

2-Phenylcyclopropanecarbohydrazide possesses stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). It is well-established in pharmacology that stereoisomers of a drug can exhibit markedly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer.

For instance, the trans isomer of the related compound tranylcypromine (B92988) is a more potent MAO inhibitor than the cis isomer. A similar stereochemical preference is highly probable for 2-Phenylcyclopropanecarbohydrazide, where one stereoisomer is expected to have a significantly better fit in the target's binding site.

Development of QSAR Models for Predictive Biology

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. These models are powerful tools for predicting the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process.

The development of a QSAR model for 2-Phenylcyclopropanecarbohydrazide and its analogs would involve several steps:

Data Collection: A dataset of 2-Phenylcyclopropanecarbohydrazide derivatives with their corresponding measured biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model could then be used to predict the potency of new 2-Phenylcyclopropanecarbohydrazide derivatives, helping to prioritize the synthesis of the most promising candidates. While a specific QSAR model for 2-Phenylcyclopropanecarbohydrazide is not yet published, the general framework for its development is well-established.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling focuses on identifying the essential chemical features of a molecule that are responsible for its biological activity. This method is particularly useful when the three-dimensional structure of the biological target is unknown.

Structure-Based Drug Design Studies

When the 3D structure of a biological target is available, structure-based drug design (SBDD) methods can be employed to understand and predict how a ligand will bind.

Molecular Docking Simulations with Target ProteinsMolecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.mdpi.comFor 2-Phenylcyclopropanecarbohydrazide, docking studies would be instrumental in predicting its binding mode within the active site of a target protein. For example, in studies of other hydrazide derivatives, molecular docking has revealed key interactions, such as hydrogen bonds formed by the hydrazide moiety with amino acid residues in the active site.nih.govmdpi.comSimilar interactions would be anticipated for 2-Phenylcyclopropanecarbohydrazide, with the phenyl and cyclopropane (B1198618) groups likely occupying hydrophobic pockets. A recent study on 1-phenylcyclopropane carboxamide derivatives also utilized molecular docking to predict favorable binding scores against cancer cell lines.researchgate.net

Table 1: Hypothetical Key Interactions for 2-Phenylcyclopropanecarbohydrazide in a Target Binding Site

| Molecular Feature | Potential Interaction Type | Interacting Residues (Example) |

|---|---|---|

| Phenyl Ring | Hydrophobic, π-π stacking | Phe, Tyr, Trp |

| Cyclopropane Ring | Hydrophobic | Val, Leu, Ile |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Asn |

Theoretical Studies on Reaction Mechanisms and Conformations

Theoretical chemistry provides insights into the intrinsic properties of a molecule, including its reactivity and conformational preferences.

The reaction mechanisms involving cyclopropane rings, such as ring-opening reactions, have been the subject of theoretical studies. acs.orgacs.org These studies often employ quantum mechanical calculations to determine the energetic barriers and transition states of proposed reaction pathways. For 2-Phenylcyclopropanecarbohydrazide, theoretical studies could elucidate its metabolic fate or potential for covalent modification of a target.

Conformational analysis of molecules containing cyclopropane rings has been performed using quantum mechanical methods. nih.gov For 2-Phenylcyclopropanecarbohydrazide, such studies would determine the preferred three-dimensional arrangement of the phenyl and carbohydrazide (B1668358) groups relative to the cyclopropane ring. The inherent strain of the cyclopropane ring significantly influences its geometry and that of its substituents. openstax.org The planarity of the three carbon atoms in the cyclopropane ring and the specific bond angles would be key parameters in a conformational analysis. researchgate.net Understanding the low-energy conformations is crucial as it dictates the shape of the molecule that is available to interact with a biological target.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenylcyclopropanecarbohydrazide, and what are their comparative advantages?

- Methodology : The compound is typically synthesized via cyclopropanation of phenyl-substituted alkenes followed by hydrazide functionalization. Key steps include:

- Cyclopropanation : Using trimethylsulfoxonium iodide (a Corey-Chaykovsky reagent) to generate the cyclopropane ring .

- Hydrazide Formation : Reacting the cyclopropanecarboxylic acid derivative with hydrazine under reflux in ethanol .

- Data Comparison :

| Route | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Route A (Corey-Chaykovsky) | 65–70 | ≥95% | Epimerization risk |

| Route B (Diazotization) | 50–55 | ~90% | Byproduct formation |

Q. Which spectroscopic techniques are most effective for characterizing 2-phenylcyclopropanecropanecarbohydrazide?

- Methodology :

- NMR : H NMR (CDCl) shows distinct cyclopropane proton splitting (δ 1.2–2.5 ppm) and hydrazide NH signals (δ 6.8–7.2 ppm) .

- IR : Strong absorption bands at ~1650 cm (C=O stretch) and 3300 cm (N-H stretch) .

- MS : ESI-MS typically displays [M+H] peaks at m/z 175.18 .

Advanced Research Questions

Q. How can researchers resolve contradictions in cyclopropane ring stability data during synthesis optimization?

- Case Study : Discrepancies in thermal stability reports (e.g., decomposition at 200°C vs. 220°C) may arise from stereochemical differences (cis vs. trans isomers) .

- Methodology :

- Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers .

- Validate stability via thermogravimetric analysis (TGA) under inert atmospheres .

Q. What computational strategies are recommended for predicting the bioactivity of 2-phenylcyclopropanecarbohydrazide derivatives?

- Methodology :

- Docking Studies : Target dopamine receptors (e.g., D, D) using AutoDock Vina with PDB structures 6CM4 and 5WIU .

- QSAR Models : Incorporate descriptors like LogP, topological polar surface area (TPSA), and cyclopropane ring strain energy .

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

- Experimental Design :

- Assay : Use a FRET-based kinase inhibition assay (e.g., EGFR-TK) with ATP concentration gradients .

- Controls : Include staurosporine (positive control) and vehicle-only (negative control).

- Data Interpretation : IC values <10 µM suggest therapeutic potential but require validation via cell viability assays (e.g., MTT) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

- Root Cause : Variations in hydrazide protonation states (neutral vs. hydrochloride salt) .

- Resolution :

- Prepare standardized solutions (e.g., 0.1 M HCl for salt form) .

- Compare solubility profiles via UV-Vis spectroscopy at λ = 254 nm .

Application-Oriented Questions

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Optimization Steps :

- Use flow chemistry to control exothermic cyclopropanation reactions .

- Implement in-situ FTIR monitoring to detect intermediates .

Q. How can the compound’s hydrazide moiety be functionalized for targeted drug delivery?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.